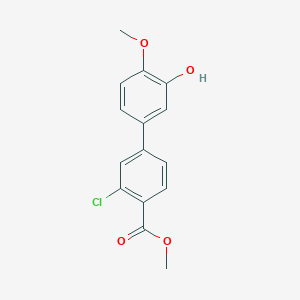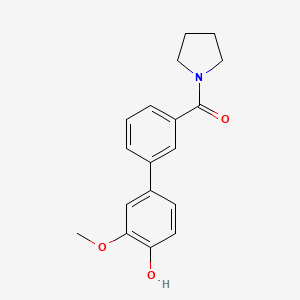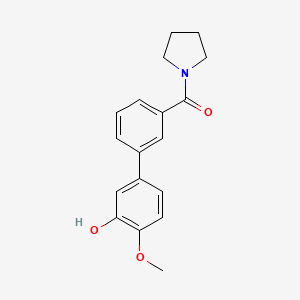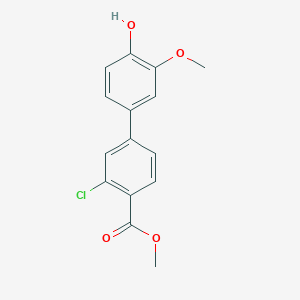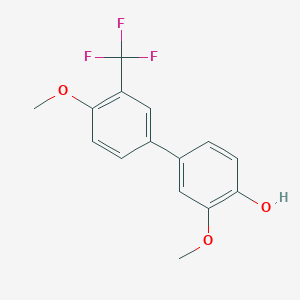
4-(4-Methoxy-3-trifluoromethylphenyl)-2-methoxyphenol, 95%
Overview
Description
4-(4-Methoxy-3-trifluoromethylphenyl)-2-methoxyphenol, 95% (4-MTFMP-2-MP) is a phenol derivative with a wide range of applications in the fields of medicine, biochemistry, and research. It is a synthetic compound that is used to study the structure and function of proteins, enzymes, and other biological molecules. 4-MTFMP-2-MP is a valuable research tool as it can be used to modify proteins, as well as to study the effects of small molecules on biological systems.
Scientific Research Applications
4-(4-Methoxy-3-trifluoromethylphenyl)-2-methoxyphenol, 95% is a valuable tool for scientific research. It has been used to study the structure and function of proteins, enzymes, and other biological molecules. It has been used to modify proteins, as well as to study the effects of small molecules on biological systems. 4-(4-Methoxy-3-trifluoromethylphenyl)-2-methoxyphenol, 95% has also been used to study the interactions between proteins and small molecules, such as drugs, and to develop novel therapeutic strategies. Additionally, 4-(4-Methoxy-3-trifluoromethylphenyl)-2-methoxyphenol, 95% has been used to study the structure and function of enzymes involved in metabolic pathways, as well as to study the regulation of gene expression.
Mechanism of Action
The mechanism of action of 4-(4-Methoxy-3-trifluoromethylphenyl)-2-methoxyphenol, 95% is not fully understood. However, it is believed to act as a competitive inhibitor of enzymes involved in metabolic pathways. It is also believed to interact with DNA and affect gene expression. Additionally, 4-(4-Methoxy-3-trifluoromethylphenyl)-2-methoxyphenol, 95% may interact with proteins and other small molecules, such as drugs, and affect their function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Methoxy-3-trifluoromethylphenyl)-2-methoxyphenol, 95% have not been extensively studied. However, it is believed to affect the activity of enzymes involved in metabolic pathways, as well as to interact with DNA and affect gene expression. Additionally, 4-(4-Methoxy-3-trifluoromethylphenyl)-2-methoxyphenol, 95% may interact with proteins and other small molecules, such as drugs, and affect their function.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(4-Methoxy-3-trifluoromethylphenyl)-2-methoxyphenol, 95% in laboratory experiments include its low cost, high purity, and ease of synthesis. Additionally, 4-(4-Methoxy-3-trifluoromethylphenyl)-2-methoxyphenol, 95% has a wide range of applications in the fields of medicine, biochemistry, and research. The main limitation of 4-(4-Methoxy-3-trifluoromethylphenyl)-2-methoxyphenol, 95% is that its mechanism of action is not fully understood.
Future Directions
The potential future directions for 4-(4-Methoxy-3-trifluoromethylphenyl)-2-methoxyphenol, 95% research include further investigation into its mechanism of action, biochemical and physiological effects, and potential applications in medicine and biochemistry. Additionally, further research could be done to explore the potential of 4-(4-Methoxy-3-trifluoromethylphenyl)-2-methoxyphenol, 95% as a therapeutic agent. Additionally, further research could be done to explore the potential of 4-(4-Methoxy-3-trifluoromethylphenyl)-2-methoxyphenol, 95% as a tool for studying the structure and function of proteins, enzymes, and other biological molecules. Finally, further research could be done to investigate the potential of 4-(4-Methoxy-3-trifluoromethylphenyl)-2-methoxyphenol, 95% as a tool for studying the regulation of gene expression.
Synthesis Methods
4-(4-Methoxy-3-trifluoromethylphenyl)-2-methoxyphenol, 95% is typically synthesized through a series of reactions involving the conversion of 4-methoxy-3-trifluoromethylphenol to 4-methoxy-3-trifluoromethylphenyl-2-methoxyphenol. The first step involves the reaction of 4-methoxy-3-trifluoromethylphenol with sodium borohydride in the presence of methanol to produce 4-methoxy-3-trifluoromethylphenylboronic acid. This intermediate is then reacted with 2-methoxyphenol in the presence of a palladium catalyst to yield 4-methoxy-3-trifluoromethylphenyl-2-methoxyphenol.
properties
IUPAC Name |
2-methoxy-4-[4-methoxy-3-(trifluoromethyl)phenyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3O3/c1-20-13-6-4-9(7-11(13)15(16,17)18)10-3-5-12(19)14(8-10)21-2/h3-8,19H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDLRBVUQYFVFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=C(C=C2)O)OC)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00685790 | |
| Record name | 3,4'-Dimethoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxy-3-trifluoromethylphenyl)-2-methoxyphenol | |
CAS RN |
1261955-76-3 | |
| Record name | 3,4'-Dimethoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methoxyphenol, 95%](/img/structure/B6380375.png)
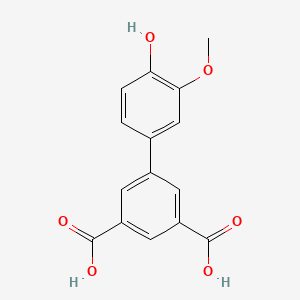
![4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methoxyphenol, 95%](/img/structure/B6380385.png)
![5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methoxyphenol, 95%](/img/structure/B6380393.png)

![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methoxyphenol, 95%](/img/structure/B6380399.png)
